

# RCM-1 in the Neurospora Circadian Clock

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## Compound Focus: RCM-1

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In the fungus *Neurospora crassa*, **RCM-1** (a homolog of yeast Ssn6) forms a complex with RCO-1 (a homolog of yeast Tup1) that functions as a transcriptional repressor. This complex is integral to the circadian clock and the light-response pathway [1] [2].

## Molecular Mechanism and Role in the WCC Pathway

The core circadian oscillator in *Neurospora* involves a transcription-translation negative feedback loop. The White Collar Complex (WCC), composed of WC-1 and WC-2, activates the transcription of the *frequency* (*frq*) gene. FRQ protein then represses its own activation by inhibiting the WCC, thus closing the loop [1] [3].

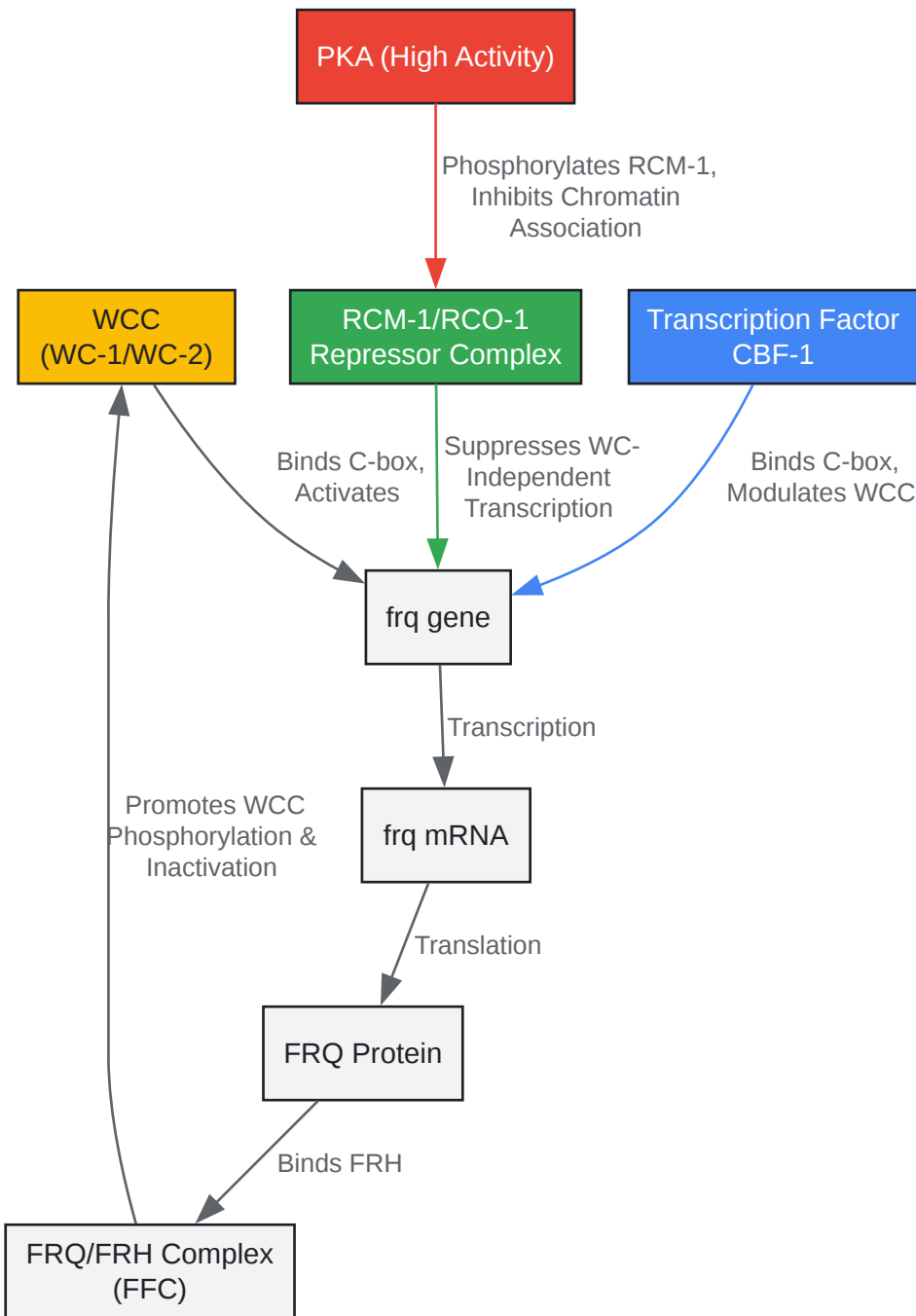
The RCO-1/**RCM-1** complex is critical for repressing **WC-independent** transcription of the *frq* gene. This repression is essential for maintaining robust circadian rhythms [1]. The mechanism involves several key players and post-translational modifications:

- **Repression of WC-independent transcription:** The RCO-1/**RCM-1** complex is recruited to the *frq* locus, where it helps maintain a repressive chromatin state, suppressing transcription that is not initiated by the WCC [1].
- **Regulation by PKA (Protein Kinase A):** Elevated PKA activity inhibits the function of the **RCM-1**/RCO-1 complex. **RCM-1** is a phosphoprotein and a direct substrate of PKA. Phosphorylation of **RCM-1** by PKA inhibits its association with the *frq* locus chromatin, thereby preventing it from repressing transcription [1].
- **Interaction with CBF-1:** The transcription factor CBF-1 is another critical regulator that also binds to the *frq* promoter. Loss of CBF-1 leads to WC-independent *frq* expression, partly by reducing the

recruitment of **RCM-1** to the *frq* locus [3].

The diagram below illustrates the core circadian feedback loop and the points of regulation by **RCM-1**/RCO-1 and PKA.

Neurospora Core Circadian Loop and RCM-1 Regulation



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Figure 1: The core circadian negative feedback loop in *Neurospora crassa*, showing the role of the **RCM-1/RCO-1** repressor complex and its regulation by PKA. Solid arrows represent activation or formation; blunt arrows represent inhibition.

## Quantitative Genetic and Molecular Data

The following table summarizes key phenotypic and molecular consequences of perturbing **RCM-1** and related components in the circadian system.

Strain / Condition	Circadian Rhythm Phenotype	Molecular Effect on <i>frq</i> Expression	Key Experimental Evidence
<b>rcm-1RIP mutant</b> [1]	Loss of rhythmicity	Constitutive, high-level <b>WC-independent</b> <i>frq</i> transcription.	Luciferase reporter assays, Northern blots.
<b>rcm-15E (Phosphomimetic)</b> [1]	Impaired clock function	Increased WC-independent transcription.	Race tube analysis, <i>frq</i> -luc assays in <i>wc-2K0</i> background.
<b>High PKA activity</b> (e.g., <i>mcb</i> mutant) [1]	Loss of clock function	Induction of WC-independent <i>frq</i> transcription; reduced RCM-1 binding to <i>frq</i> locus chromatin.	Chromatin association assays, Western blot with anti-PKA substrate antibody.
<b>cbf-1K0 mutant</b> [3]	Long period, low amplitude	Increased <i>frq</i> mRNA levels in DD; <b>WC-independent</b> FRQ expression.	Race tubes, Northern/Western blot time courses, luciferase reporter assays.

## Key Experimental Protocols

Critical methodologies from the research are outlined below.

## 1. Assessing Circadian Rhythms and Gene Expression

- **Race Tube Assay:** Used to analyze circadian conidiation (spore formation) rhythms. Strains are grown in glass race tubes containing agar medium in constant darkness (DD). The linear growth and rhythmic conidiation pattern are recorded and analyzed for period and amplitude [1] [3].
- **Luciferase Reporter Assay (*frq-luc*):**
  - A plasmid with the *frq* promoter driving luciferase is introduced into *Neurospora* strains.
  - Cultures are grown in DD, and bioluminescence is measured in real-time using a luminometer.
  - Raw data is normalized to subtract the baseline, revealing the rhythmic expression of the *frq* promoter [1] [3].

## 2. Protein Interaction and Phosphorylation Analysis

- **In Vitro Phosphorylation Assay:**
  - A GST-**RCM-1** fusion protein is purified from *E. coli*.
  - The substrate is incubated with commercial bovine PKA or purified Myc/His-PKAC-1 from *Neurospora* in a reaction buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl<sub>2</sub>).
  - Phosphorylation is detected by autoradiography or Western blotting with a phospho-specific antibody [1].
- **Western Blot with Anti-PKA Substrate Antibody:**
  - Proteins are extracted under denaturing conditions with protease and phosphatase inhibitors.
  - **RCM-1** is immunoprecipitated.
  - Phosphorylation by PKA is assessed using a commercial anti-PKA substrate antibody, which recognizes the PKA consensus phosphorylation motif [1].

## 3. Chromatin Association Studies

- **Method:** Chromatin Immunoprecipitation (ChIP) is implied, though not described in detail in the provided excerpts. The general approach involves crosslinking proteins to DNA, shearing chromatin, immunoprecipitating the protein of interest (e.g., **RCM-1**) with a specific antibody, and quantifying the associated DNA (e.g., the *frq* promoter) via PCR or qPCR [1] [3].

## RCM-1 as a Small Molecule FOXM1 Inhibitor

In a completely different context, **RCM-1** (Robert Costa Memorial drug-1) is a synthetic small molecule identified as a specific inhibitor of the FOXM1 transcription factor, with demonstrated anti-tumor activity [4] [5].

## Mechanism of Action as a Cancer Therapeutic

**RCM-1** inhibits the nuclear localization of the oncogenic transcription factor FOXM1, leading to its ubiquitination and subsequent degradation by the proteasome. It also inhibits the protein-protein interaction between FOXM1 and  $\beta$ -catenin and reduces nuclear  $\beta$ -catenin levels [4] [5].

## Quantitative Pharmacological and Efficacy Data

Parameter	In Vitro Findings	In Vivo Findings
<b>Proliferation</b>	Inhibited tumor cell proliferation; increased cell cycle duration [4].	-
<b>Colony Formation</b>	Reduced formation and growth of tumor cell colonies (IC <sub>50</sub> in low $\mu$ M range) [4].	-
<b>FOXM1 Protein</b>	Decreased protein levels and inhibited nuclear localization [4] [5].	Decreased FOXM1 in tumors [4].
<b>Apoptosis</b>	-	Increased tumor cell apoptosis [4].
<b>Tumor Models</b>	-	Inhibited growth of mouse rhabdomyosarcoma (Rd76–9), melanoma (B16-F10), and human lung adenocarcinoma (H2122) in mice [4].
<b>In Vivo Dosing</b>	-	20 mg/kg, delivered intraperitoneally (IP) [4].

## Key Experimental Protocols in Cancer Research

### 1. Colony Formation Assay [4]

- Seed  $2 \times 10^3$  tumor cells per well in 6-well plates.

- Treat cells with varying concentrations of **RCM-1** (1, 5, 10, 20  $\mu$ M).
- Incubate for 7 days, fix colonies, and stain with crystal violet.
- Count the number of colonies containing  $\geq 50$  cells.

## 2. Analysis of FOXM1 Localization and Expression [4]

- **Immunofluorescence and Confocal Imaging:**
  - Tumor cells grown on coverslips are treated with **RCM-1** (e.g., 20  $\mu$ M for 24 h).
  - Cells are fixed, permeabilized, and stained with antibodies against FOXM1 and a nuclear marker (e.g., DAPI).
  - Nuclear vs. cytoplasmic fluorescence intensity is quantified using confocal microscopy.

## Key Distinctions and Further Research

It is crucial to distinguish between these two "**RCM-1**" entities. The first is a **protein** (a component of a repressor complex) in a fungal model organism, while the second is a **synthetic small molecule** with therapeutic potential in mammalian systems.

For fellow researchers, the depth of available data allows for robust experimental replication. The *Neurospora* system provides a powerful genetic model for dissecting circadian mechanisms, while the pharmacological compound offers a promising starting point for oncology drug development.

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